1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of thiazole and tetrahydroquinoline. Thiazole is known for its aromaticity and biological activities, while tetrahydroquinoline is a partially saturated derivative of quinoline, often used in medicinal chemistry for its pharmacological properties .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have significant analgesic and anti-inflammatory activities
Mode of Action
Thiazole derivatives are known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that the compound might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might affect the DNA replication and repair pathways
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might induce DNA double-strand breaks, leading to cell cycle arrest and cell death
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in diverse ways, potentially activating or inhibiting certain pathways .
Cellular Effects
Thiazoles have been reported to exhibit a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways .
Preparation Methods
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2-chloro-1,3-thiazole with a suitable tetrahydroquinoline derivative. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group in the thiazole ring with a nucleophile from the tetrahydroquinoline derivative under basic conditions.
Cyclization Reactions: These reactions involve the formation of the thiazole ring from appropriate precursors in the presence of catalysts and under controlled temperature and pressure conditions.
Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield. Solvents like acetonitrile and dimethylformamide are commonly used due to their ability to dissolve both reactants and facilitate the reaction .
Chemical Reactions Analysis
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted thiazole and tetrahydroquinoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their structural features and specific biological targets.
Thiazole Derivatives: Similar to the compound , thiazole derivatives are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features of thiazole and tetrahydroquinoline, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-13-15-8-11(17-13)9-16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8H,3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRADZRXLMWKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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